7-(Trifluoromethyl)chroman-3-amine
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Overview
Description
7-(Trifluoromethyl)chroman-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a chroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)chroman-3-amine typically involves the introduction of a trifluoromethyl group into the chroman ring system. One common method involves the use of trifluoromethyl ketimines as intermediates. These ketimines can be synthesized through the reaction of corresponding ketones with alkyl or aryl amines . The trifluoromethyl group is introduced using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable flow chemistry techniques. These methods utilize continuous flow reactors to streamline the synthesis process, ensuring consistent product quality and yield. The use of flow chemistry also allows for better control over reaction parameters, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)chroman-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield chroman-3-one derivatives, while substitution reactions can introduce various functional groups into the chroman ring .
Scientific Research Applications
7-(Trifluoromethyl)chroman-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)chroman-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit or activate specific pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)chroman-4-amine: This compound is structurally similar but differs in the position of the amine group.
Trifluoromethyl ketimines: These intermediates are used in the synthesis of various trifluoromethylated amines.
Uniqueness
7-(Trifluoromethyl)chroman-3-amine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-2,4,8H,3,5,14H2 |
InChI Key |
AHFZDEAIAQGKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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